molecular formula C20H29N3O2 B2790401 N-(2-(4-benzylpiperazin-1-yl)-2-oxoethyl)cyclohexanecarboxamide CAS No. 433262-34-1

N-(2-(4-benzylpiperazin-1-yl)-2-oxoethyl)cyclohexanecarboxamide

Cat. No. B2790401
CAS RN: 433262-34-1
M. Wt: 343.471
InChI Key: PWJYJJKJRCMZPG-UHFFFAOYSA-N
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Description

The compound is a derivative of benzylpiperazine . Benzylpiperazine is a type of piperazine which is a class of organic compounds that contain a piperazine functional group, a six-membered ring containing two nitrogen atoms at opposite positions in the ring .


Synthesis Analysis

While specific synthesis information for “N-(2-(4-benzylpiperazin-1-yl)-2-oxoethyl)cyclohexanecarboxamide” was not found, similar compounds have been synthesized using reductive amination . For instance, a series of novel 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one were synthesized by the reductive amination of 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propaxy)chromen-2-one with different substituted aromatic aldehydes using sodium cyanoborohydride in methanol .


Molecular Structure Analysis

The molecular structure of similar compounds such as 2-(4-Benzylpiperazin-1-yl)acetohydrazid has been analyzed . The molecular formula of this compound is C13H20N4O and it has an average mass of 248.324 Da .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds such as 2-(4-Benzylpiperazin-1-yl)acetic acid and methyl 2-(4-benzylpiperazin-1-yl)acetate have been analyzed . For instance, methyl 2-(4-benzylpiperazin-1-yl)acetate has a molecular weight of 248.32 and is a liquid at room temperature .

Scientific Research Applications

Anticonvulsant Activity

This compound has been synthesized and evaluated for its anticonvulsant activity in animal models of epilepsy . The results of pharmacological studies showed activity exclusively in the MES seizures especially for 3-(trifluoromethyl)anilide derivatives . Several molecules showed also activity in the 6-Hz screen which is an animal model of human partial and therapy-resistant epilepsy .

Antimicrobial Activity

The compound has been synthesized and screened for in vitro antimicrobial activity . The compounds exhibited significant antibacterial and antifungal activity as that of standards .

Cytotoxic Activity

A library of substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl) (piperazin-1-yl)methanone derivatives were designed, synthesized and screened for their in vitro cytotoxic activity against BT-474, HeLa, MCF-7, NCI-H460 and HaCaT cells .

Anticancer Activity

Coumarins and their derivatives are very important structural motifs that occur widely in natural products. A large number of coumarins have been isolated from a variety of plant sources and undergo extensive investigations aimed to evaluate their potential therapeutic applications . Some relevant actions were reported such as anticancer .

AntiHIV Activity

Coumarin-based piperazine nuclides are considerable attention in the drug discovery. The numerous studies have revealed that the inclusion of a piperazine moiety could occasionally provide unexpected improvements in the bioactivity of the compounds . Some relevant actions were reported such as antiHIV .

Anticoagulant Activity

Coumarin-based piperazine nuclides are considerable attention in the drug discovery. The numerous studies have revealed that the inclusion of a piperazine moiety could occasionally provide unexpected improvements in the bioactivity of the compounds . Some relevant actions were reported such as anticoagulant .

Future Directions

While specific future directions for “N-(2-(4-benzylpiperazin-1-yl)-2-oxoethyl)cyclohexanecarboxamide” were not found, research into similar compounds continues. For instance, a series of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives have been synthesized and evaluated for their anticonvulsant activity in animal models of epilepsy . These molecules have been designed as analogs of previously obtained anticonvulsant active pyrrolidine-2,5-diones . This suggests that there is ongoing interest in the development and study of benzylpiperazine derivatives.

properties

IUPAC Name

N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29N3O2/c24-19(15-21-20(25)18-9-5-2-6-10-18)23-13-11-22(12-14-23)16-17-7-3-1-4-8-17/h1,3-4,7-8,18H,2,5-6,9-16H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWJYJJKJRCMZPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)NCC(=O)N2CCN(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(4-benzylpiperazin-1-yl)-2-oxoethyl)cyclohexanecarboxamide

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